molecular formula C14H19NO4S B3156745 Diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,6-dicarboxylate CAS No. 835632-29-6

Diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,6-dicarboxylate

Cat. No.: B3156745
CAS No.: 835632-29-6
M. Wt: 297.37 g/mol
InChI Key: UPFBYOIWJBRBMM-UHFFFAOYSA-N
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Description

Diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,6-dicarboxylate is a complex organic compound that belongs to the class of tetrahydrobenzo[b]thiophenes This compound is characterized by its unique structure, which includes a thiophene ring fused with a benzene ring, and two ester groups at positions 3 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,6-dicarboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl cyanoacetate with a suitable thiophene derivative can lead to the formation of the desired compound through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method has been shown to be effective in producing tetrahydrobenzo[b]thiophene derivatives with high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, primary amines, and various substituted derivatives.

Mechanism of Action

The mechanism of action of diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is associated with the activation of the NRF2 pathway, which leads to the expression of antioxidant and anti-inflammatory genes. The compound disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, allowing NRF2 to translocate to the nucleus and activate gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,6-dicarboxylate is unique due to the presence of two ester groups, which enhance its chemical reactivity and potential for forming diverse derivatives. This structural feature makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

diethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-3-18-13(16)8-5-6-9-10(7-8)20-12(15)11(9)14(17)19-4-2/h8H,3-7,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFBYOIWJBRBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(C1)SC(=C2C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,6-dicarboxylate
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Diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,6-dicarboxylate
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Diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,6-dicarboxylate
Reactant of Route 6
Diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,6-dicarboxylate

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